2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0989917
InChI: InChI=1S/C19H17ClN2O4/c1-10-6-13(7-11(2)17(10)20)26-9-16(23)21-12-4-5-14-15(8-12)19(25)22(3)18(14)24/h4-8H,9H2,1-3H3,(H,21,23)
SMILES: CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C
Molecular Formula: C19H17ClN2O4
Molecular Weight: 372.8 g/mol

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

CAS No.:

Cat. No.: VC0989917

Molecular Formula: C19H17ClN2O4

Molecular Weight: 372.8 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide -

Specification

Molecular Formula C19H17ClN2O4
Molecular Weight 372.8 g/mol
IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
Standard InChI InChI=1S/C19H17ClN2O4/c1-10-6-13(7-11(2)17(10)20)26-9-16(23)21-12-4-5-14-15(8-12)19(25)22(3)18(14)24/h4-8H,9H2,1-3H3,(H,21,23)
Standard InChI Key KSZWBOHAYNHUMN-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C
Canonical SMILES CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator